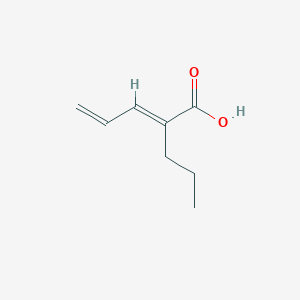

2-プロピル-2,4-ペンタジエン酸

概要

説明

2-Propyl-2,4-pentadienoic acid, also known as (2E)-2-propyl-2,4-pentadienoic acid and commonly referred to as PPD, is an organic compound belonging to the class of organic acids. It is a colorless, water-soluble liquid with a pungent odor. PPD is a common acid found in nature, and has been used for various industrial and scientific applications.

科学的研究の応用

治療薬モニタリング

2-プロピル-2,4-ペンタジエン酸は、2,4-ジエン-VPAとしても知られており、てんかんや双極性障害の治療に一般的に使用される薬剤であるバルプロ酸(VPA)の代謝産物です . ヒト血清中のVPAとその臨床的に関連する代謝産物(4-エン-VPA、2,4-ジエン-VPA、および2-エン-VPA)の濃度を同時に測定するための、特異的で高感度の超高性能液体クロマトグラフィー-タンデム質量分析(UHPLC-MS / MS)法が開発されました . この方法は、治療薬モニタリングに不可欠な良好な分析性能を示しており、VPAの投与量と患者の管理の臨床的に関連する改善につながる可能性があります .

肝毒性の理解

2,4-ジエン-VPAは、VPAによって誘発される致死的な肝毒性の主な原因であると報告されています . この代謝産物が肝毒性において果たす役割を理解することは、VPAの副作用を軽減するための戦略を開発するのに役立ちます。

植物におけるシグナル伝達の役割

2-プロピル-2,4-ペンタジエン酸は、植物における潜在的なシグナル伝達分子として特定されています. それは、さまざまな植物の刺激への反応において役割を果たす可能性があります.

植物における病原体に対する防御

研究は、2,4-ジエン-VPAが、シロイヌナズナ(アブラナ科)における菌類感染に応答して蓄積することを示しています. これは、それが植物の防御メカニズムに関与している可能性があることを示唆しています.

植物における他の生物活性化合物の前駆体

2-プロピル-2,4-ペンタジエン酸は、揮発性有機化合物(VOC)など、植物における他の生物学的に活性な化合物の生合成の前駆体として役立ちます. これらは植物によって放出され、受粉者の誘引や草食動物の忌避など、さまざまな役割を果たす可能性があります.

キラルプロパルギルエステルの調製

2,4-ペンタジエン酸は、キラルプロパルギルエステルの調製に使用されました .

トランス1-N-アシルアミノ-1,3-ジエンの調製

2,4-ペンタジエン酸は、修正されたクルチウス法によって、トランス1-N-アシルアミノ-1,3-ジエンの調製にも使用されました .

作用機序

Target of Action

2-Propyl-2,4-pentadienoic acid (2-PPDA) is a metabolite of valproic acid (VPA), a well-known anticonvulsant and mood-stabilizing drug .

Mode of Action

The exact mode of action of 2-PPDA remains unknown. . VPA is known to increase the levels of gamma-aminobutyric acid (GABA) in the brain and inhibit the function of NMDA receptors, which may contribute to its anticonvulsant effects .

Biochemical Pathways

2-PPDA is a metabolite of VPA and is involved in its metabolic pathway . VPA undergoes extensive metabolism in the liver, including β-oxidation and glucuronidation . One of the metabolites produced through the β-oxidation pathway is 2-PPDA .

Pharmacokinetics

The pharmacokinetics of 2-PPDA are likely to be similar to those of its parent compound, VPA. VPA is well absorbed from the gastrointestinal tract and is extensively metabolized in the liver . The excretion of VPA and its metabolites, including 2-PPDA, occurs primarily in the urine, with trace amounts in the bile, feces, and expired air .

Result of Action

Given its role as a metabolite of vpa, it may contribute to the therapeutic effects of vpa, which include seizure control and mood stabilization .

Action Environment

The action of 2-PPDA, like that of many other drugs, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and action. In particular, VPA, the parent compound of 2-PPDA, is known to interact with several other medications, which can affect its levels and efficacy . Furthermore, factors such as diet, age, and health status can also influence the pharmacokinetics and pharmacodynamics of 2-PPDA .

Safety and Hazards

When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .

将来の方向性

生化学分析

Biochemical Properties

2-Propyl-2,4-pentadienoic acid is known to react with glutathione (GSH) in vivo . Although glutathione-S-transferase (GST) was suspected of being the catalyst for this conjugation reaction, this was yet to be confirmed .

Cellular Effects

Valproic acid, from which 2-Propyl-2,4-pentadienoic acid is derived, has been associated with hepatotoxicity . The pathogenesis of these forms of valproic acid hepatotoxicity is still not clear, but the observation of microvesicular steatosis is consistent with the valproic acid-induced impairment of mitochondrial function and fatty acid metabolism .

Molecular Mechanism

It might involve modulation of neurotransmitter levels and neuronal excitability. 2-Propyl-2,4-pentadienoic acid might contribute to these effects or play a part in valproic acid’s metabolism and excretion.

Temporal Effects in Laboratory Settings

In a study, it was found that a single valproic acid treatment inhibits glycogen and RNA ribose turnover while disrupting glucose-derived cholesterol synthesis in liver as revealed by the [U-13C6]-d-glucose tracer in mice .

Dosage Effects in Animal Models

In animal models, it was found that α-fluorination of 2-propyl-4-pentenoic acid, a toxic metabolite of the anticonvulsant drug valproic acid, would avert its metabolism via β-oxidation and eliminate the drug-related hepatotoxicity .

Metabolic Pathways

With the aid of purified mitochondrial enzymes, valproyl-CoA was shown to be dehydrogenated by the enzyme 2-methyl branched-chain acyl-CoA dehydrogenase producing 2-propyl-2,3-pentenoyl-CoA (Δ 2(E)-valproyl-CoA) in rat .

特性

IUPAC Name |

2-propylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUILWXIBBZVJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306861 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72010-18-5 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72010-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

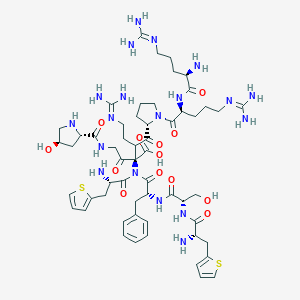

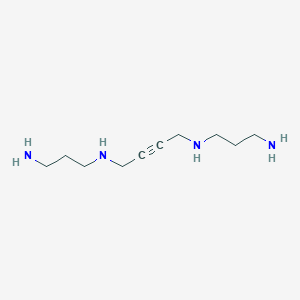

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Propyl-2,4-pentadienoic acid interact with glutathione (GSH), and what are the implications?

A1: Unlike its relatively unreactive free acid form, the metabolically produced ester forms of 2-Propyl-2,4-pentadienoic acid readily react with GSH [, ]. This reaction forms conjugates, primarily 5-(glutathion-S-yl)-3-ene VPA. This conjugation is significantly enhanced by the enzyme glutathione-S-transferase (GST) []. This interaction is significant because:

- Bioactivation: It suggests that glucuronidation, a common detoxification pathway, can actually activate 2-Propyl-2,4-pentadienoic acid, making it more likely to conjugate with GSH [].

- Toxicity: The depletion of GSH, a crucial cellular antioxidant, through this conjugation process is hypothesized as a contributing factor to the hepatotoxicity of VPA [].

Q2: What is the evidence for 2-Propyl-2,4-pentadienoic acid forming conjugates in humans, and what does this signify?

A2: Researchers have identified the N-acetylcysteine (NAC) conjugate of 2-Propyl-2,4-pentadienoic acid, specifically (E)-5-(N-acetylcystein-S-yl)-3-ene VPA, in the urine of patients undergoing VPA therapy [, ]. This finding confirms that the formation of reactive metabolites from VPA, particularly 2-Propyl-2,4-pentadienoic acid, occurs in humans and is not limited to animal models. The presence of this conjugate serves as an indirect measure of the liver's exposure to reactive VPA metabolites.

Q3: What are the implications of alpha-fluorination of 4-ene VPA?

A3: Research indicates that introducing a fluorine atom at the alpha-position of 4-ene VPA alters its metabolic fate []. While 4-ene VPA undergoes extensive glucuronidation and enterohepatic circulation, its alpha-fluorinated analog primarily forms an L-glutamine conjugate []. This modification also prevents the formation of 2-Propyl-2,4-pentadienoic acid and its NAC conjugate []. This altered metabolism of the alpha-fluorinated analog is linked to a reduction in liver toxicity, highlighting the potential of structural modifications in mitigating toxicity associated with VPA metabolites.

Q4: Are there any potential biomarkers identified for long-term exposure to caffeine-sodium benzoate?

A4: Research using metabolomic analysis of serum samples from patients with long-term inhalation of caffeine-sodium benzoate revealed variations in several metabolites compared to a control group []. These included 2-propyl-2,4-pentadienoic acid, various forms of 3-O-sulfogalactosylceramide, and others []. These findings suggest potential metabolic pathways affected by caffeine-sodium benzoate exposure, warranting further investigation into their role as potential biomarkers for long-term exposure effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。